2-Butan-2-yl-1-propylbenzimidazole
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Overview
Description
2-Butan-2-yl-1-propylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The unique structure of benzimidazole, which consists of a benzene ring fused with an imidazole ring, makes it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 2-Butan-2-yl-1-propylbenzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of ortho-phenylenediamine with butan-2-one and propylaldehyde under acidic conditions to form the desired benzimidazole derivative . Industrial production methods often involve similar condensation reactions but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-Butan-2-yl-1-propylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Butan-2-yl-1-propylbenzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential biomolecules in microorganisms, leading to their death . In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells . The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity .
Comparison with Similar Compounds
2-Butan-2-yl-1-propylbenzimidazole can be compared with other benzimidazole derivatives, such as:
Mebendazole: An antiparasitic drug used to treat worm infections.
Albendazole: Another antiparasitic agent with a broad spectrum of activity.
Thiabendazole: Used to treat parasitic worm infections and as a fungicide.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-butan-2-yl-1-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-4-10-16-13-9-7-6-8-12(13)15-14(16)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARFTRLCRQXGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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